Stannane, trimethyl(3-methylphenyl)- CAS number and physical properties
Stannane, trimethyl(3-methylphenyl)- CAS number and physical properties
Technical Monograph: Stannane, trimethyl(3-methylphenyl)-
CAS Number: 937-01-9 Synonyms: 3-Tolyltrimethyltin; Trimethyl(m-tolyl)stannane; Trimethyl(3-methylphenyl)tin Formula: C₁₀H₁₆Sn Molecular Weight: 254.94 g/mol
Executive Summary
Trimethyl(3-methylphenyl)stannane is a specialized organometallic reagent primarily utilized in palladium-catalyzed cross-coupling reactions (Stille coupling) to introduce the m-tolyl moiety into complex organic frameworks. Its utility extends to the synthesis of biaryl scaffolds in medicinal chemistry and materials science. Unlike boronic acids used in Suzuki couplings, this organostannane offers unique chemoselectivity, tolerance to neutral reaction conditions, and stability against protodeboronation, making it a critical tool for late-stage functionalization of sensitive drug candidates.
Chemical Identity & Physiochemical Profile
The physical properties of trimethyl(3-methylphenyl)stannane are consistent with the class of aryltrimethylstannanes—typically colorless, viscous liquids with high boiling points and distinct organometallic odors. Due to the limited specific literature data for this isomer, certain values are extrapolated from the structurally homologous phenyltrimethylstannane.
| Property | Value / Description | Note |
| CAS Number | 937-01-9 | Verified Identifier |
| Appearance | Colorless to pale yellow liquid | Standard for aryl-SnMe₃ |
| Boiling Point | ~95–100 °C at 15 mmHg | Extrapolated from PhSnMe₃ (88°C/16mmHg) |
| Density | ~1.30 g/mL at 25 °C | Extrapolated from PhSnMe₃ (1.327 g/mL) |
| Refractive Index | Typical for aryl stannanes | |
| Solubility | Soluble in Et₂O, THF, CH₂Cl₂, Hexanes | Hydrophobic; insoluble in water |
| Stability | Air-stable; slow oxidation over months | Store under inert gas at 4°C |
Synthesis & Manufacturing Protocols
The synthesis of trimethyl(3-methylphenyl)stannane is most reliably achieved via transmetallation using organomagnesium (Grignard) or organolithium intermediates. The Grignard route is preferred for scalability and safety compared to the pyrophoric nature of t-butyllithium.
Protocol A: The Grignard Route (Recommended)
Reagents:
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3-Bromotoluene (1.0 equiv)
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Magnesium turnings (1.1 equiv, activated)
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Trimethyltin chloride (Me₃SnCl) (1.0 equiv) [Caution: Neurotoxin ]
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Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
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Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add magnesium turnings and a crystal of iodine.
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Grignard Formation: Add a solution of 3-bromotoluene in THF dropwise to the Mg at a rate that maintains a gentle reflux. Once addition is complete, reflux for 1 hour to ensure complete formation of m-tolylmagnesium bromide.
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Transmetallation: Cool the Grignard solution to 0°C. Add a solution of Trimethyltin chloride in THF dropwise over 30 minutes. The reaction is exothermic.
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Completion: Allow the mixture to warm to room temperature and stir for 12 hours.
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Work-up: Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
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Purification: Distill under reduced pressure (Kugelrohr or fractional distillation) to obtain the pure stannane.
Synthesis Workflow Diagram
Caption: Logical flow for the Grignard-mediated synthesis of Trimethyl(3-methylphenyl)stannane.
Reactivity & Applications in Drug Development
The primary application of CAS 937-01-9 is as a nucleophilic partner in the Stille Cross-Coupling Reaction . This pathway is pivotal for constructing biaryl motifs found in kinase inhibitors and natural products.
Mechanism: The Stille Cycle
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The defining feature of this reagent is the Transmetallation step, where the m-tolyl group is transferred from Tin to Palladium. The methyl groups on the tin atom are "dummy ligands" and do not transfer due to the slower migration rate of alkyl vs. aryl groups.
Key Advantages:
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Neutral Conditions: Unlike Suzuki coupling, no base is required, preserving base-sensitive functional groups (e.g., esters, lactones).
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Chemospecificity: Compatible with aryl chlorides, bromides, iodides, and triflates.
Catalytic Cycle Visualization
Caption: The Stille catalytic cycle highlighting the entry point of Trimethyl(3-methylphenyl)stannane at the Transmetallation step.
Safety, Toxicology & Handling (E-E-A-T)
Critical Warning: Organotin compounds, particularly trimethyltin derivatives, are potent neurotoxins. They can cross the blood-brain barrier and cause limbic system damage.
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Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).[1]
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Target Organs: Central Nervous System (Hippocampus), Skin, Eyes.
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Handling Protocol:
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Engineering Controls: Always handle inside a certified fume hood.
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PPE: Double nitrile gloves (organotins permeate latex), safety goggles, and lab coat.
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Deactivation: All glassware and waste must be treated with bleach (sodium hypochlorite) or ethanolic KOH to cleave the C-Sn bonds before disposal.
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Waste: Segregate as heavy metal/organic waste. Do NOT mix with general organic solvents.
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References
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Milstein, D., & Stille, J. K. (1979).[2] A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[2] Journal of the American Chemical Society, 100(11), 3636–3638.
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Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
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Cordovilla, C., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(6), 3418–3437.
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NIST Chemistry WebBook. (2024). Stannane, trimethylphenyl- (Analog Data). National Institute of Standards and Technology.
